Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate

Description

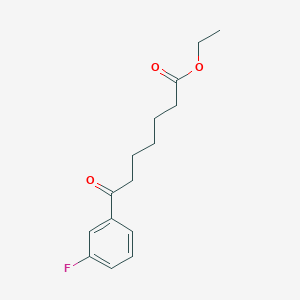

Structure

2D Structure

Properties

IUPAC Name |

ethyl 7-(3-fluorophenyl)-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19FO3/c1-2-19-15(18)10-5-3-4-9-14(17)12-7-6-8-13(16)11-12/h6-8,11H,2-5,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDFVHHUVZLHMDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645573 | |

| Record name | Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122115-57-5 | |

| Record name | Ethyl 3-fluoro-ζ-oxobenzeneheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122115-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate, a molecule of interest in medicinal chemistry and drug discovery. The synthesis is based on established chemical transformations, primarily leveraging a Friedel-Crafts acylation reaction. Detailed experimental protocols, data presentation, and a visual representation of the synthetic workflow are provided to facilitate its practical implementation in a laboratory setting.

Synthetic Strategy

The most direct and widely applicable method for the synthesis of aryl ketones is the Friedel-Crafts acylation.[1][2][3] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.[2] For the synthesis of this compound, the proposed strategy involves the preparation of an appropriate acyl chloride followed by its reaction with fluorobenzene in a Friedel-Crafts acylation.

The overall synthetic workflow can be broken down into three key stages:

-

Preparation of Monoethyl Pimelate: This involves the selective mono-esterification of pimelic acid.

-

Synthesis of Ethyl 7-chloro-7-oxoheptanoate: The monoester is then converted to its corresponding acyl chloride.

-

Friedel-Crafts Acylation: The acyl chloride is reacted with fluorobenzene to yield the target compound.

Experimental Protocols

Stage 1: Synthesis of Monoethyl Pimelate

Principle: Pimelic acid is a C7 dicarboxylic acid. By reacting it with a limited amount of ethanol under acidic catalysis, a mixture of the di-ester, mono-ester, and unreacted di-acid is obtained. The desired mono-ester can then be isolated.

Methodology:

-

To a solution of pimelic acid (1 equivalent) in anhydrous ethanol (1.2 equivalents), add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to remove unreacted pimelic acid and the sulfuric acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield a crude mixture of mono- and di-esters.

-

Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel to isolate Monoethyl Pimelate.

Stage 2: Synthesis of Ethyl 7-chloro-7-oxoheptanoate

Principle: The carboxylic acid moiety of Monoethyl Pimelate is converted to an acyl chloride using a chlorinating agent. Thionyl chloride is a common and effective reagent for this transformation.

Methodology:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, dissolve Monoethyl Pimelate (1 equivalent) in an anhydrous inert solvent such as dichloromethane or toluene.

-

Slowly add thionyl chloride (1.5 equivalents) to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours. The evolution of HCl and SO2 gas will be observed.

-

Monitor the reaction for the disappearance of the starting material by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

Once the reaction is complete, remove the excess thionyl chloride and solvent by distillation under reduced pressure.

-

The resulting crude Ethyl 7-chloro-7-oxoheptanoate can be purified by distillation under high vacuum.

A similar transformation has been reported for the synthesis of ethyl 6-chloro-6-oxohexanoate using bis(trichloromethyl) carbonate as the chlorinating agent in the presence of an organic amine catalyst.[4]

Stage 3: Friedel-Crafts Acylation for the Synthesis of this compound

Principle: The synthesized Ethyl 7-chloro-7-oxoheptanoate is used as the acylating agent in a Friedel-Crafts reaction with fluorobenzene. Aluminum chloride (AlCl3) is a common Lewis acid catalyst for this reaction.

Methodology:

-

To a suspension of anhydrous aluminum chloride (1.1 equivalents) in an excess of fluorobenzene (which also acts as the solvent) at 0 °C, slowly add a solution of Ethyl 7-chloro-7-oxoheptanoate (1 equivalent) in a minimal amount of anhydrous fluorobenzene.

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction progress by TLC or GC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice with concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic layers, wash with a saturated aqueous solution of sodium bicarbonate, then with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain this compound.

Data Presentation

The following table summarizes the key reagents and conditions for the proposed synthesis. Please note that yields are estimated based on similar reactions reported in the literature and may vary.

| Stage | Reaction | Starting Materials | Key Reagents & Solvents | Reaction Conditions | Estimated Yield |

| 1 | Mono-esterification | Pimelic acid, Ethanol | Sulfuric acid (catalyst) | Reflux, 4-6 h | 40-50% |

| 2 | Acyl Chloride Formation | Monoethyl Pimelate | Thionyl chloride, Dichloromethane | Reflux, 2-3 h | >90% |

| 3 | Friedel-Crafts Acylation | Ethyl 7-chloro-7-oxoheptanoate, Fluorobenzene | Aluminum chloride (AlCl3) | 0 °C to RT, 2-4 h | 60-70% |

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of this compound.

Caption: Synthetic pathway for this compound.

This guide provides a comprehensive overview of a feasible synthetic route to this compound. Researchers are advised to perform small-scale trial reactions to optimize the conditions for their specific laboratory setup. Standard laboratory safety precautions should be followed throughout the experimental procedures.

References

- 1. Friedel-Crafts Acylation [organic-chemistry.org]

- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate - Google Patents [patents.google.com]

In-Depth Technical Guide: Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate

CAS Number: 122115-57-5

This technical guide provides a comprehensive overview of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate, a fluorinated aromatic keto ester of interest to researchers and professionals in drug discovery and chemical development. Due to the limited availability of public data on this specific isomer, this guide also includes comparative data from closely related analogues to provide a broader context for its potential properties and applications.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Ethyl 7-oxo-7-phenylheptanoate (Analogue) |

| CAS Number | 122115-57-5 | 112665-41-5[1] |

| Molecular Formula | C₁₅H₁₉FO₃ | C₁₅H₂₀O₃[1] |

| Molecular Weight | 266.31 g/mol | 248.32 g/mol [1] |

| Boiling Point | Not available | 353.7 °C at 760 mmHg[1] |

| Density | Not available | 1.035 g/cm³[1] |

| Flash Point | Not available | 153.4 °C[1] |

| Purity | Typically ≥97% (Commercial sources) | ≥98.0%[1] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound is expected to be a Friedel-Crafts acylation reaction. This well-established method involves the reaction of a substituted aromatic compound with an acylating agent in the presence of a Lewis acid catalyst.

Proposed Synthesis Workflow

Caption: Proposed synthesis of this compound via Friedel-Crafts acylation.

Detailed Experimental Protocol (Hypothetical)

-

Materials:

-

Fluorobenzene

-

Ethyl 7-chloro-7-oxoheptanoate (or Pimeloyl chloride monoethyl ester)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a stirred solution of fluorobenzene in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add anhydrous aluminum chloride portion-wise.

-

Slowly add a solution of ethyl 7-chloro-7-oxoheptanoate in anhydrous DCM to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Potential Applications and Biological Relevance

While specific biological activities for this compound have not been extensively reported, the broader class of fluorinated ketones and β-keto esters has garnered significant interest in medicinal chemistry.

-

Enzyme Inhibition: Fluorinated ketones are known to be effective inhibitors of various enzymes, including esterases and proteases. The electron-withdrawing nature of the fluorine atom can enhance the electrophilicity of the ketone carbonyl group, making it more susceptible to nucleophilic attack by active site residues of enzymes. This can lead to the formation of stable hemiacetal or hemiketal adducts, resulting in reversible inhibition.

-

Metabolic Stability: The introduction of fluorine atoms into drug candidates can often improve their metabolic stability by blocking sites of oxidative metabolism.

-

Antibacterial Activity: Some β-keto esters have been investigated for their antibacterial properties, potentially acting as inhibitors of bacterial quorum sensing pathways.

Potential Signaling Pathway Interaction (Hypothetical)

Given the inhibitory potential of fluorinated ketones, a hypothetical interaction with a generic enzyme-catalyzed signaling pathway is depicted below.

Caption: Hypothetical inhibition of an enzyme-catalyzed pathway by this compound.

Conclusion

This compound is a chemical entity with potential applications in the development of novel therapeutic agents, particularly as an enzyme inhibitor. While specific data for this compound is limited, its structural similarity to other biologically active fluorinated ketones and β-keto esters suggests it is a promising candidate for further investigation. The synthetic route via Friedel-Crafts acylation is a well-established and scalable method. Further research is warranted to fully elucidate its physicochemical properties, biological activity, and potential role in modulating signaling pathways.

References

Physical and chemical properties of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate, a key organic intermediate. This document details its characteristics and outlines robust experimental protocols for its synthesis and analysis, designed for professionals in research and development.

Core Compound Properties

This compound is an aromatic ketone and ester derivative. Its structure is characterized by a heptanoate ethyl ester chain attached to a 3-fluorophenyl ketone group. This combination of functional groups makes it a versatile building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.

Data Presentation: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 122115-57-5 | [1][2][3][4][5] |

| Molecular Formula | C₁₅H₁₉FO₃ | [1][2] |

| Molecular Weight | 266.31 g/mol | N/A |

| Purity | 97.0% | [2] |

| Boiling Point | 379.2 ± 22.0 °C (Predicted for a related nitrile) | [6] |

| Density | 1.090 ± 0.06 g/cm³ (Predicted for a related nitrile) | [6] |

| Melting Point | Data not available | |

| Solubility | Data not available |

Synthesis and Characterization Workflow

The synthesis of this compound can be approached through established organic chemistry reactions. The following diagram illustrates a logical workflow from synthesis to characterization.

References

- 1. ЭТИЛ 7- (3-ФТОРОФЕНИЛ) -7-OXOHEPTANOATE | 122115-57-5 [m.chemicalbook.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. cymitquimica.com [cymitquimica.com]

- 4. CAS NO:122115-57-5; this compound [chemdict.com]

- 5. ethyl 7-azido-3-oxoheptanoate | CAS#:99054-13-4 | Chemsrc [chemsrc.com]

- 6. 898767-24-3 CAS MSDS (7-(3-FLUOROPHENYL)-7-OXOHEPTANENITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Technical Guide: Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate, a fluorinated organic compound of interest in medicinal chemistry and drug discovery. While specific experimental data for this particular isomer is limited in publicly available literature, this document compiles its core physicochemical properties and outlines detailed, plausible experimental protocols for its synthesis and analysis based on established methodologies for analogous compounds. The inclusion of fluorine in molecular frameworks is a critical strategy in drug design, often enhancing metabolic stability, binding affinity, and bioavailability. This guide serves as a foundational resource for researchers investigating the potential applications of this and related molecules.

Core Compound Properties

The fundamental properties of this compound are summarized below. These values are critical for experimental design, stoichiometric calculations, and analytical characterization.

| Property | Value | Source/Method |

| Molecular Formula | C₁₅H₁₉FO₃ | Calculation |

| Molecular Weight | 266.31 g/mol | Calculation |

| Appearance | Expected to be a colorless or pale yellow oil/solid | Analogy |

| Solubility | Expected to be soluble in organic solvents (e.g., DCM, EtOAc, MeOH) and insoluble in water | Analogy |

| Chemical Class | Aromatic ketone, Ethyl ester | Structure |

Synthetic Protocol: A Plausible Approach

Step 1: Synthesis of 7-(3-fluorophenyl)-7-oxoheptanoic acid

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane (DCM).

-

Acylation: Cool the suspension to 0°C in an ice bath. Slowly add a solution of pimelic anhydride (1.0 equivalent) in anhydrous DCM to the dropping funnel and add it dropwise to the stirred suspension over 30 minutes.

-

Aryl Addition: Following the addition of pimelic anhydride, add 3-fluoroanisole (1.1 equivalents) dropwise to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice containing concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Ethyl Esterification

-

Esterification Reaction: Dissolve the purified 7-(3-fluorophenyl)-7-oxoheptanoic acid (1.0 equivalent) in absolute ethanol.

-

Catalysis: Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

-

Neutralization: After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product with ethyl acetate.

-

Final Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the molecular structure. Expected ¹H NMR signals would include triplets for the ethyl group, multiplets for the aliphatic chain, and characteristic aromatic signals for the 3-fluorophenyl group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy will identify key functional groups, such as the ester and ketone carbonyl stretches.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the proposed synthetic workflow and the logical relationship of this compound within the broader context of drug discovery.

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate

Introduction

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate. However, a thorough search of scientific databases and literature has revealed a significant lack of publicly available, specific experimental data for this particular compound. While information exists for structurally similar molecules, the precise ¹H NMR spectral data, including chemical shifts, coupling constants, multiplicities, and integrations for this compound, remains unpublished.

This guide will, therefore, present a theoretical analysis of the expected ¹H NMR spectrum based on established principles of NMR spectroscopy and the known effects of substituents on aromatic and aliphatic systems. This predictive approach will serve as a valuable reference for researchers who synthesize this compound and require a basis for spectral interpretation.

Predicted ¹H NMR Spectral Data

The structure of this compound contains several distinct proton environments. The expected chemical shifts (δ) in parts per million (ppm), multiplicities, coupling constants (J) in Hertz (Hz), and integration values for each signal are summarized in the table below. These predictions are based on analogous structures and standard NMR chemical shift tables. The numbering of the protons corresponds to the molecular structure diagram.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-a | 1.20 - 1.30 | Triplet (t) | 7.1 | 3H |

| H-b | 4.05 - 4.15 | Quartet (q) | 7.1 | 2H |

| H-c | 2.25 - 2.35 | Triplet (t) | 7.4 | 2H |

| H-d | 1.60 - 1.70 | Quintet | 7.4 | 2H |

| H-e | 1.30 - 1.40 | Multiplet (m) | - | 2H |

| H-f | 1.70 - 1.80 | Quintet | 7.4 | 2H |

| H-g | 2.95 - 3.05 | Triplet (t) | 7.4 | 2H |

| H-2' | 7.70 - 7.80 | Doublet of triplets (dt) | J ≈ 7.7, 1.2 | 1H |

| H-4' | 7.30 - 7.40 | Triplet of doublets (td) | J ≈ 7.9, 2.0 | 1H |

| H-5' | 7.45 - 7.55 | Quintet (quint) | J ≈ 7.9 | 1H |

| H-6' | 7.60 - 7.70 | Doublet of multiplets (dm) | J ≈ 7.9 | 1H |

Experimental Protocol

While a specific experimental protocol for this compound is not available, a general methodology for acquiring a ¹H NMR spectrum is provided below. This protocol is standard for small organic molecules and would be suitable for the characterization of the title compound.

Materials and Equipment:

-

This compound (sample)

-

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

-

NMR tube (5 mm diameter)

-

NMR spectrometer (e.g., 400 MHz or higher)

-

Tetramethylsilane (TMS) as an internal standard (optional, as solvent peak can be used for referencing)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) directly in a clean, dry 5 mm NMR tube.

-

Internal Standard: If required, add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal chemical shift reference (δ = 0.00 ppm).

-

Shimming: Place the NMR tube in the spectrometer's probe and perform shimming to optimize the homogeneity of the magnetic field.

-

Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a sample of this concentration), relaxation delay (e.g., 1-2 seconds), and spectral width.

-

Data Acquisition: Acquire the Free Induction Decay (FID) signal.

-

Data Processing: Perform a Fourier transform on the FID to obtain the frequency-domain spectrum. Phase the spectrum and perform baseline correction.

-

Data Analysis: Integrate the signals to determine the relative number of protons and measure the chemical shifts and coupling constants.

Visualizations

To aid in the understanding of the molecular structure and the expected NMR data, the following diagrams are provided.

Caption: Molecular structure of this compound with proton labeling.

Caption: Experimental workflow for obtaining and analyzing the ¹H NMR spectrum.

Disclaimer: The ¹H NMR data presented in this guide is predictive and based on theoretical principles. Actual experimental values may vary. This document should be used as a reference for spectral interpretation in conjunction with experimentally obtained data.

Mass Spectrometry of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate. Due to the absence of direct experimental data in the public domain for this specific molecule, this document outlines a putative analytical framework based on established principles of mass spectrometry and data from structurally related compounds. It includes predicted fragmentation patterns, detailed experimental protocols for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), and illustrative data presentation formats. This guide is intended to serve as a practical resource for researchers engaged in the analysis of novel small molecules in the context of drug discovery and development.

Introduction

This compound is a keto-ester containing a fluorinated aromatic ring. Such structures are of significant interest in medicinal chemistry due to the favorable pharmacological properties often conferred by the fluorine atom. Mass spectrometry is an indispensable tool for the structural elucidation and quantification of such novel compounds. This guide will explore the expected behavior of this compound under common mass spectrometric conditions.

Predicted Mass Spectrum and Fragmentation

The fragmentation of this compound in a mass spectrometer is anticipated to be driven by the presence of the ester and ketone functionalities, as well as the aromatic ring. The primary cleavage sites are predictable based on the general rules of mass spectral fragmentation for esters and ketones.[1]

Molecular Ion: The molecular ion peak ([M]⁺) for this compound (C₁₅H₁₉FO₃) is expected at a mass-to-charge ratio (m/z) of 266.13.

Key Fragmentation Pathways:

-

Alpha-Cleavage adjacent to the Ketone: The bond between the carbonyl carbon and the alkyl chain is a likely site of cleavage, leading to the formation of a stable acylium ion.

-

McLafferty Rearrangement: The ester functionality can undergo a McLafferty rearrangement, resulting in the loss of a neutral alkene molecule.

-

Cleavage of the Ester Group: Fragmentation of the ester can occur via loss of the ethoxy group (-OC₂H₅) or the entire ethoxycarbonyl group (-COOC₂H₅).

-

Aromatic Ring Fragmentation: The fluorophenyl group is relatively stable but can undergo characteristic fragmentations.

A proposed fragmentation pathway is visualized in the diagram below.

Caption: Predicted Fragmentation Pathway of this compound.

Experimental Protocols

The analysis of this compound can be effectively performed using either GC-MS or LC-MS, depending on the sample matrix and the analytical objective.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the analysis of volatile and thermally stable compounds like the target analyte.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Single Quadrupole or Time-of-Flight).

GC Conditions:

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL (splitless mode)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-500.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the analysis of less volatile compounds and complex mixtures.[2][3][4]

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) coupled to a Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap).

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 5% B

-

18.1-22 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 800 L/hr.

-

Cone Gas Flow: 50 L/hr.

-

Scan Range: m/z 50-500.

-

Collision Energy (for MS/MS): Ramped from 10 to 40 eV.

Caption: General Experimental Workflow for Mass Spectrometric Analysis.

Data Presentation

Quantitative data should be summarized in a clear and concise tabular format to facilitate comparison and interpretation.

Table 1: Hypothetical Quantitative LC-MS/MS Data for this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |

| This compound | 267.14 [M+H]⁺ | 123.02 | 12.5 | 0.1 | 0.5 |

| 221.13 |

Table 2: Predicted Major Fragment Ions from GC-MS Analysis

| m/z | Proposed Fragment Ion Structure | Relative Abundance (%) |

| 266.13 | [C₁₅H₁₉FO₃]⁺ (Molecular Ion) | 5 |

| 221.13 | [C₁₃H₁₈FO₂]⁺ | 15 |

| 159.10 | [C₈H₁₅O₃]⁺ | 40 |

| 123.02 | [C₇H₄FO]⁺ | 100 |

| 95.01 | [C₆H₄F]⁺ | 30 |

Conclusion

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. ssi.shimadzu.com [ssi.shimadzu.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastewaters - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Infrared Spectroscopy of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectroscopy of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate. Due to the absence of publicly available experimental spectra for this specific compound, this document presents a predictive analysis based on the characteristic vibrational frequencies of its constituent functional groups. The information herein serves as a robust reference for researchers and professionals involved in the synthesis, characterization, and analysis of related compounds.

Predicted Infrared Absorption Data

The structure of this compound encompasses several key functional groups: a ketone, an ester, a fluorinated aromatic ring, and aliphatic chains. The predicted infrared absorption bands for these groups are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |

| ~ 3100-3000 | Medium to Weak | C-H (Aromatic) | Stretching |

| ~ 2950-2850 | Medium to Strong | C-H (Aliphatic) | Stretching |

| ~ 1735 | Strong | C=O (Ester) | Stretching |

| ~ 1690 | Strong | C=O (Ketone) | Stretching |

| ~ 1600, 1475 | Medium to Weak | C=C (Aromatic) | Stretching |

| ~ 1250 | Strong | C-O (Ester) | Stretching |

| ~ 1230 | Strong | C-F (Aryl Fluoride) | Stretching |

| ~ 880-860, 780-740 | Strong | C-H (Aromatic) | Out-of-plane Bending |

Experimental Protocol for Infrared Spectroscopy

The following is a detailed methodology for obtaining the infrared spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique.

Objective: To obtain a high-resolution infrared spectrum of this compound.

Materials and Equipment:

-

Fourier-Transform Infrared (FTIR) Spectrometer (e.g., Bruker Tensor II, PerkinElmer Spectrum Two)

-

ATR accessory with a diamond or germanium crystal

-

Spatula

-

Methanol or isopropanol for cleaning

-

Lens paper

-

Sample of this compound

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium (typically 30-60 minutes).

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

-

Background Spectrum Acquisition:

-

Clean the ATR crystal surface thoroughly with a soft lens paper soaked in methanol or isopropanol. Allow the solvent to evaporate completely.

-

With the empty and clean ATR crystal in place, collect a background spectrum. This will account for the absorbance of the crystal and the atmosphere. The background is typically an average of 32 or 64 scans at a resolution of 4 cm⁻¹.

-

-

Sample Application:

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

-

Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. The applied force should be sufficient to cover the crystal surface but not so high as to damage the crystal.

-

-

Sample Spectrum Acquisition:

-

Acquire the infrared spectrum of the sample. The data is typically collected over the range of 4000-400 cm⁻¹.

-

For a high-quality spectrum, co-add and average 32 or 64 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing and Analysis:

-

The acquired sample spectrum will be automatically ratioed against the background spectrum by the instrument's software, resulting in a transmittance or absorbance spectrum.

-

Perform a baseline correction and, if necessary, an ATR correction to account for the wavelength-dependent depth of penetration of the IR beam.

-

Identify and label the significant absorption peaks. Compare the peak positions with known correlation charts to assign them to the corresponding functional groups.

-

-

Cleaning:

-

Retract the ATR press and carefully remove the sample from the crystal using a spatula and lens paper.

-

Clean the ATR crystal surface thoroughly with methanol or isopropanol to remove any residual sample.

-

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships between the functional groups of this compound and its predicted IR spectrum.

Caption: Experimental workflow for ATR-FTIR spectroscopy.

Caption: Correlation of functional groups to predicted IR peaks.

An In-depth Technical Guide to the Solubility of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate. Due to the limited availability of public experimental data for this specific compound, this document focuses on established methodologies for solubility determination and provides estimated solubility profiles in common organic solvents based on fundamental chemical principles. Detailed experimental protocols for accurate solubility measurement are presented to enable researchers to generate precise data.

Introduction

This compound is a keto-ester that holds potential interest in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application. This guide outlines the theoretical solubility considerations and provides a practical framework for its experimental determination.

Estimated Solubility Profile

The principle of "like dissolves like" is a key consideration.[1][2] Solvents with similar polarity to the solute are generally more effective at dissolving it. The presence of the ester and ketone groups suggests that polar aprotic solvents and some polar protic solvents will be effective. The hydrocarbon chain will contribute to solubility in less polar solvents.

Table 1: Estimated Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Estimated Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Highly polar, capable of strong dipole-dipole interactions. |

| Acetone | Moderate to High | Good balance of polarity for both the polar head and non-polar tail. | |

| Ethyl Acetate | Moderate | Similar ester functionality may promote miscibility. | |

| Polar Protic | Ethanol | Moderate | Capable of hydrogen bonding with the carbonyl oxygens. |

| Methanol | Moderate | Similar to ethanol but more polar, may have slightly lower solubility. | |

| Non-Polar | Dichloromethane (DCM) | Moderate to High | Effective at dissolving a wide range of organic compounds. |

| Hexane | Low | The polarity of the ester and ketone groups will limit solubility in highly non-polar solvents. |

Note: These are estimations and should be confirmed by experimental measurement.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium shake-flask method is a widely accepted and reliable technique for determining the solubility of a solid compound in a solvent.[3][4][5]

3.1. Materials

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument

3.2. Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[3]

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium. This can range from 24 to 72 hours.[3][5] It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials to further separate the solid from the supernatant.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.[4]

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.

-

Calculation: Calculate the solubility by taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

Caption: Workflow for the shake-flask solubility determination method.

Alternative Experimental Method: The Slurry Method

The slurry method is another common technique, particularly useful for screening the most stable polymorphic form at saturation.[6][7][8]

5.1. Procedure

-

A suspension (slurry) of the compound in the solvent is prepared.

-

The slurry is agitated at a constant temperature for an extended period.

-

Periodically, small samples of the solid phase are withdrawn and analyzed (e.g., by X-ray powder diffraction) to check for any polymorphic transformations.

-

Once the solid form is stable, a sample of the liquid phase is taken, filtered, and analyzed to determine the solubility, similar to the shake-flask method.

Conclusion

While experimental data on the solubility of this compound is sparse, this guide provides a solid foundation for researchers. The estimated solubility profile offers a starting point for solvent selection, and the detailed experimental protocols for the shake-flask and slurry methods provide the necessary tools for generating precise and reliable quantitative data. Accurate solubility data is indispensable for the effective development and application of this compound.

References

- 1. chem.ws [chem.ws]

- 2. quora.com [quora.com]

- 3. quora.com [quora.com]

- 4. bioassaysys.com [bioassaysys.com]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. improvedpharma.com [improvedpharma.com]

An In-depth Technical Guide to Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate, a compound of interest in synthetic chemistry and potential pharmaceutical applications. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages information from structurally similar compounds to project its properties, synthesis, and potential biological activities.

IUPAC Name and Chemical Structure

The systematically generated IUPAC name for the compound is This compound .

The chemical structure is as follows:

Molecular Formula: C₁₅H₁₉FO₃

Molecular Weight: 266.31 g/mol

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound, based on data from analogous compounds.

| Property | Predicted Value |

| Molecular Formula | C₁₅H₁₉FO₃ |

| Molecular Weight | 266.31 g/mol |

| Appearance | Likely a colorless to pale yellow oil or solid |

| Boiling Point | Estimated to be > 200 °C at atmospheric pressure |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. Poorly soluble in water. |

| InChI Key | (Predicted) A unique identifier will be generated upon synthesis and characterization. |

Synthesis and Experimental Protocol

A plausible synthetic route for this compound involves a Grignard reaction followed by acylation.

Proposed Synthetic Pathway:

A Grignard reagent is prepared from 1-bromo-5-chloropentane. This is then reacted with 3-fluorobenzaldehyde, followed by oxidation and esterification to yield the final product.

Experimental Protocol:

-

Step 1: Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings (1.2 eq) are suspended in anhydrous tetrahydrofuran (THF). A solution of 1-bromo-5-chloropentane (1.0 eq) in anhydrous THF is added dropwise, maintaining a gentle reflux. The reaction is monitored by the disappearance of magnesium.

-

Step 2: Reaction with Aldehyde: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of 3-fluorobenzaldehyde (1.0 eq) in anhydrous THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

Step 3: Work-up and Oxidation: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting alcohol is then oxidized using an oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation protocol to yield the corresponding ketone.

-

Step 4: Esterification: The crude keto-acid is dissolved in ethanol, and a catalytic amount of a strong acid (e.g., sulfuric acid) is added. The mixture is refluxed until the reaction is complete (monitored by TLC).

-

Step 5: Purification: The final product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Synthesis Workflow Diagram:

Caption: Proposed synthesis workflow for this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the presence of the 3-fluorophenyl moiety is a common feature in many biologically active molecules, including kinase inhibitors. For instance, compounds with a fluorophenyl group have been investigated as inhibitors of Aurora Kinase B, a key regulator of cell division.

Hypothetical Signaling Pathway Involvement:

The following diagram illustrates a conceptual signaling pathway where a molecule like this compound could act as a kinase inhibitor.

Caption: Conceptual signaling pathway illustrating potential kinase inhibition.

Conclusion

This compound is a molecule with potential for further investigation in medicinal chemistry and drug discovery. The synthetic route proposed in this guide provides a practical approach for its preparation. While its biological activity remains to be experimentally determined, the structural alerts suggest that it could be a valuable scaffold for developing novel therapeutics, particularly in the area of kinase inhibition. Further research is warranted to synthesize, characterize, and evaluate the biological profile of this compound.

An In-depth Technical Guide to Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate: A Proposed Synthesis and Exploration of Potential Biological Relevance

Disclaimer: As of late 2025, Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate is not a widely documented compound in scientific literature. Consequently, this guide presents a proposed, plausible route for its synthesis based on established chemical principles and provides a discussion of potential biological activities by drawing parallels with structurally related molecules. The experimental protocols and data herein are hypothetical and intended for informational purposes for researchers, scientists, and drug development professionals.

Introduction

This compound is a keto-ester that possesses structural motifs of interest in medicinal chemistry. The presence of a fluorophenyl group can enhance metabolic stability and binding affinity to biological targets, while the heptanoate chain provides a flexible linker. Although specific data for this compound is not publicly available, its constituent parts suggest potential applications that warrant its synthesis and biological evaluation. This document outlines a detailed, hypothetical synthetic protocol and explores potential areas of biological investigation based on analogous compounds.

Proposed Synthesis: Friedel-Crafts Acylation

A logical and well-established method for the synthesis of aryl ketones is the Friedel-Crafts acylation. This proposed synthesis for this compound involves the acylation of fluorobenzene with 7-ethoxy-7-oxoheptanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Overall Reaction Scheme

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Preparation of 7-Ethoxy-7-oxoheptanoyl Chloride

-

To a stirred solution of adipic acid monomethyl ester (1 equivalent) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 equivalents) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the evolution of gas (HCl and CO).

-

Once the reaction is complete (as indicated by the cessation of gas evolution), remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 7-ethoxy-7-oxoheptanoyl chloride, which can be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

-

In a separate flask, suspend aluminum chloride (AlCl₃, 1.5 equivalents) in anhydrous DCM under an inert atmosphere.

-

Cool the suspension to 0 °C and add a solution of 7-ethoxy-7-oxoheptanoyl chloride (1 equivalent) in anhydrous DCM dropwise.

-

Stir the mixture at 0 °C for 15-20 minutes to allow for the formation of the acylium ion complex.

-

Add fluorobenzene (1.2 equivalents) to the reaction mixture dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Quantitative Data Summary

| Parameter | Value | Notes |

| Molar Ratios | ||

| 7-Ethoxy-7-oxoheptanoyl Chloride | 1.0 eq | Limiting Reagent |

| Fluorobenzene | 1.2 eq | |

| Aluminum Chloride (AlCl₃) | 1.5 eq | Catalyst |

| Reaction Conditions | ||

| Temperature | 0 °C to Room Temp. | |

| Reaction Time | 12 - 16 hours | |

| Solvent | Dichloromethane (DCM) | Anhydrous |

| Expected Outcome | ||

| Theoretical Yield | (Calculated based on starting material) | |

| Expected Practical Yield | 60-75% | Based on similar reactions |

Potential Biological Relevance and Signaling Pathways (Hypothetical)

While no biological data exists for this compound, the structural features suggest potential interactions with biological systems. For instance, long-chain fatty acid esters and their derivatives are known to interact with various enzymes and receptors. The fluorophenyl moiety could direct the molecule to specific binding pockets.

A plausible, yet entirely hypothetical, area of investigation could be its role as a modulator of enzymes involved in lipid metabolism or as a ligand for nuclear receptors. For example, some structurally related compounds have been investigated as inhibitors of fatty acid amide hydrolase (FAAH) or as ligands for peroxisome proliferator-activated receptors (PPARs).

Caption: Hypothetical interaction with biological targets.

Conclusion

This compound represents an unexplored molecule with potential for further investigation in the fields of medicinal chemistry and drug discovery. The proposed synthetic route via Friedel-Crafts acylation provides a viable method for its preparation. Future research should focus on the successful synthesis, characterization, and subsequent biological screening of this compound to elucidate its potential therapeutic applications. The exploration of its effects on lipid metabolism pathways and nuclear receptor signaling could be a promising starting point for such investigations.

Unlocking the Therapeutic Potential: A Technical Guide to Future Research on Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate, a novel keto-ester, stands at the precipice of significant scientific exploration. While direct research on this specific molecule is nascent, its structural components—a fluorinated phenyl ring, a ketone, and a long-chain ester—are hallmarks of compounds with profound pharmacological activities. This technical guide synthesizes data from analogous structures to illuminate promising avenues of research for this compound. We will explore potential therapeutic applications in oncology, infectious disease, and anti-inflammatory pathways. This document outlines detailed experimental protocols and presents a strategic vision for investigating the bioactivity of this compound, thereby providing a roadmap for its journey from a chemical entity to a potential therapeutic agent.

Chemical and Physical Properties

While specific experimental data for this compound is not yet available, we can infer its properties from structurally similar compounds. The table below provides a comparative summary of related molecules. This data is crucial for designing experimental conditions, including solvent selection and purification methods.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| This compound | C₁₅H₁₉FO₃ | 266.31 (calculated) | Target Molecule |

| Ethyl 7-oxo-7-phenylheptanoate[1] | C₁₅H₂₀O₃ | 248.32 | Non-fluorinated analog |

| Ethyl 7-(3-chlorophenyl)-7-oxoheptanoate[2] | C₁₅H₁₉ClO₃ | 282.76 | Chloro-substituted analog |

| Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate[3] | C₁₅H₁₉FO₃ | 266.31 | Isomeric analog |

| Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate[4] | C₁₅H₁₈F₂O₃ | 284.29 | Di-fluorinated analog |

Potential Research Areas and Therapeutic Applications

The structural motifs of this compound suggest several exciting avenues for investigation. The presence of the 3-fluorophenyl group is of particular interest, as this moiety is found in compounds targeting key cellular pathways.

Oncology: Aurora Kinase B Inhibition

The 3-fluorophenyl group is a key pharmacophore in selective inhibitors of Aurora kinase B (AURKB), a protein often overexpressed in human cancers and a critical regulator of the cell cycle.[5] Overexpression of AURKB contributes to tumorigenesis, making it a promising target for cancer therapy.[5]

Proposed Research:

-

In vitro kinase assays: To determine the inhibitory activity of this compound against AURKB.

-

Cell-based proliferation assays: Using a panel of cancer cell lines to assess the compound's anti-proliferative effects.

-

Mechanism of action studies: To confirm on-target activity through techniques like Western blotting for downstream markers of AURKB inhibition.

Below is a conceptual signaling pathway illustrating the role of AURKB in cell cycle progression and its potential inhibition.

Caption: Proposed inhibitory action on the Aurora Kinase B pathway.

Infectious Disease: Quorum Sensing Inhibition in Bacteria

β-keto esters, a class to which our target molecule belongs, have been identified as potential inhibitors of bacterial quorum sensing (QS).[6] QS is a cell-to-cell communication system that allows bacteria to coordinate gene expression, including virulence factors.[6] By disrupting QS, it may be possible to develop novel anti-virulence agents that are less likely to promote antibiotic resistance.

Proposed Research:

-

Reporter gene assays: Using bacterial strains engineered to express a reporter gene (e.g., GFP) under the control of a QS-regulated promoter.

-

Biofilm inhibition assays: To assess the compound's ability to prevent the formation of bacterial biofilms.

-

Virulence factor production assays: To measure the effect of the compound on the production of specific virulence factors.

The following diagram illustrates a generalized workflow for screening for quorum sensing inhibitors.

Caption: Experimental workflow for identifying quorum sensing inhibitors.

Anti-Inflammatory Applications: Protease Inhibition

Peptidyl fluoromethyl ketones are known to be effective inhibitors of proteases, such as caspases and cathepsins, which are involved in inflammation and apoptosis.[7][8] The ketone moiety in this compound could potentially interact with the active sites of these enzymes.

Proposed Research:

-

Enzymatic assays: To screen for inhibitory activity against a panel of relevant proteases (e.g., caspases, cathepsins, SARS 3CLpro). Aryl ketones have shown activity against SARS 3CLpro.[9]

-

Cell-based inflammation models: Using cell lines (e.g., macrophages) stimulated with inflammatory agents (e.g., LPS) to measure the compound's effect on the production of pro-inflammatory cytokines.

-

In vivo models of inflammation: To evaluate the compound's efficacy in animal models of inflammatory diseases.

Proposed Experimental Protocols

Synthesis of this compound

A potential synthetic route could involve a Friedel-Crafts acylation reaction. While a specific protocol for the target molecule is not available, a general procedure can be adapted from the synthesis of similar compounds.[10]

Materials:

-

3-Fluoroanisole

-

Heptanedioic acid monomethyl ester chloride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Ethanol

-

Sulfuric acid (H₂SO₄)

Procedure:

-

Friedel-Crafts Acylation:

-

Dissolve 3-fluoroanisole and heptanedioic acid monomethyl ester chloride in DCM and cool to 0°C.

-

Slowly add AlCl₃ portion-wise, maintaining the temperature below 5°C.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Quench the reaction by slowly pouring it into a mixture of ice and concentrated HCl.

-

Separate the organic layer, wash with water, NaHCO₃ solution, and brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

-

-

Esterification:

-

Dissolve the crude product from the previous step in ethanol.

-

Add a catalytic amount of concentrated H₂SO₄.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel.

-

In vitro Aurora Kinase B Inhibition Assay

Principle: This assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by AURKB.

Materials:

-

Recombinant human Aurora Kinase B

-

Kinase substrate (e.g., a synthetic peptide)

-

ATP (Adenosine triphosphate)

-

Test compound (this compound)

-

Kinase buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

-

Prepare a serial dilution of the test compound.

-

In a 96-well plate, add the kinase buffer, the substrate, and the test compound at various concentrations.

-

Initiate the reaction by adding recombinant AURKB and ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the detection reagent according to the manufacturer's instructions.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the kinase activity.

The logical relationship for determining the IC₅₀ is depicted below.

Caption: Flowchart for the determination of the IC50 value.

Future Directions and Conclusion

The exploration of this compound is a promising endeavor for drug discovery and development. Recent advancements in C-H activation techniques offer the potential to further modify this scaffold, creating a library of analogs for structure-activity relationship (SAR) studies.[11][12] This could lead to the optimization of potency, selectivity, and pharmacokinetic properties.

References

- 1. nbinno.com [nbinno.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. appchemical.com [appchemical.com]

- 4. ETHYL 7-(2,3-DIFLUOROPHENYL)-7-OXOHEPTANOATE | 898753-02-1 [chemicalbook.com]

- 5. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Aryl methylene ketones and fluorinated methylene ketones as reversible inhibitors for severe acute respiratory syndrome (SARS) 3C-like proteinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Current Status of Research on Synthesis of α-Keto Acids and Their Esters [mdpi.com]

- 11. Scripps Research chemists unlock the potential of ketone and ester molecules, paving the way for greener and more efficient drug development | Scripps Research [scripps.edu]

- 12. bioengineer.org [bioengineer.org]

Crystal Structure of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate: An In-depth Technical Guide

A comprehensive search of crystallographic databases and scientific literature has revealed that the specific crystal structure of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate has not been publicly reported.

While the synthesis and properties of related compounds have been documented, the precise three-dimensional arrangement of atoms in the solid state for this compound remains undetermined or undisclosed. This guide will, therefore, address the available information on similar compounds and outline the general methodologies that would be employed for such a structural determination.

I. Context and Significance

Compounds containing the 7-oxoheptanoate scaffold are of interest in medicinal chemistry and materials science. The introduction of a fluorophenyl group can significantly influence the molecule's electronic properties, crystal packing, and biological activity. Determining the crystal structure is crucial for understanding its structure-activity relationship (SAR), polymorphism, and solid-state properties, which are vital for drug development and materials engineering.

II. Hypothetical Experimental Protocol for Crystal Structure Determination

Should crystals of this compound become available, the following experimental workflow would typically be followed to determine their structure.

1. Synthesis and Crystallization:

The first step involves the synthesis of the target compound. A potential synthetic route is outlined below, based on established organic chemistry principles.

Caption: A potential synthetic route to this compound.

Following successful synthesis and purification, single crystals suitable for X-ray diffraction would be grown. Common crystallization techniques include:

-

Slow evaporation of a saturated solution.

-

Vapor diffusion (solvent/anti-solvent system).

-

Cooling of a saturated solution.

2. X-ray Diffraction Data Collection:

A suitable single crystal would be mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. X-ray diffraction data would be collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

3. Structure Solution and Refinement:

The collected diffraction data would be processed to determine the unit cell parameters and space group. The crystal structure would then be solved using direct methods or Patterson methods and subsequently refined against the experimental data using full-matrix least-squares techniques. This refinement process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit to the observed diffraction pattern.

III. Anticipated Crystallographic Data

While the specific data for the title compound is unavailable, a crystallographic report would typically present the information in a structured format as shown in the hypothetical tables below.

Table 1: Crystal Data and Structure Refinement Details (Hypothetical)

| Parameter | Value (Hypothetical) |

| Empirical formula | C₁₅H₁₉FO₃ |

| Formula weight | 266.30 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.123(4) Å, α = 90° |

| b = 8.456(3) Å, β = 98.76(5)° | |

| c = 15.789(6) Å, γ = 90° | |

| Volume | 1334.5(9) ų |

| Z | 4 |

| Density (calculated) | 1.325 Mg/m³ |

| Absorption coefficient | 0.098 mm⁻¹ |

| F(000) | 568 |

| Crystal size | 0.25 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 2.50 to 28.00° |

| Index ranges | -12 ≤ h ≤ 12, -10 ≤ k ≤ 10, -20 ≤ l ≤ 20 |

| Reflections collected | 9876 |

| Independent reflections | 3012 [R(int) = 0.045] |

| Completeness to theta = 25.242° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 3012 / 0 / 175 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.055, wR2 = 0.135 |

| R indices (all data) | R1 = 0.078, wR2 = 0.150 |

| Largest diff. peak and hole | 0.45 and -0.35 e.Å⁻³ |

Table 2: Selected Bond Lengths and Angles (Hypothetical)

| Bond | Length (Å) | Angle | Angle (°) |

| C7-O1 | 1.21(2) | O1-C7-C8 | 120.5(1) |

| C7-C1' | 1.49(2) | O1-C7-C6 | 121.2(1) |

| C1'-C2' | 1.39(2) | C6-C7-C8 | 118.3(1) |

| C3'-F1 | 1.36(2) | C2'-C3'-F1 | 118.9(1) |

| O2-C1 | 1.20(2) | O2-C1-O3 | 123.4(1) |

| O3-C(ethyl) | 1.46(2) | O2-C1-C2 | 124.5(1) |

IV. Potential Signaling Pathways and Biological Relevance

Without experimental data on the biological activity of this compound, its role in signaling pathways is speculative. However, similar molecules are sometimes investigated as inhibitors or modulators of enzymes such as fatty acid synthases or histone deacetylases due to their structural motifs. The workflow for investigating such interactions is depicted below.

Caption: A generalized workflow for assessing the biological activity of a novel compound.

V. Conclusion

While a definitive guide on the crystal structure of this compound cannot be provided at this time due to a lack of published data, this document outlines the significance of such a determination and the standard experimental and analytical procedures that would be involved. The provided hypothetical data and workflows serve as a template for what would be expected in a complete crystallographic study. Researchers in the fields of crystallography, medicinal chemistry, and materials science are encouraged to pursue the crystallization and structure determination of this and related compounds to further our understanding of their fundamental properties.

An In-depth Technical Guide to the Safety and Handling of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate

Chemical and Physical Properties

Quantitative data for Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate is not available. The table below summarizes the properties of closely related compounds to provide an estimation of its characteristics.

| Property | Ethyl 7-oxo-7-phenylheptanoate | Ethyl 7-(4-Chloro-2-fluorophenyl)-7-oxoheptanoate | Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate | Ethyl 7-oxoheptanoate |

| CAS Number | 112665-41-5[1] | 951886-43-4[2] | 898753-41-8[3] | 3990-05-4 |

| Molecular Formula | C₁₅H₂₀O₃[1] | C₁₅H₁₈ClFO₃[2] | C₁₅H₁₉FO₃[3] | C₉H₁₆O₃ |

| Molecular Weight | 248.32 g/mol [1] | 300.75 g/mol [2] | 266.31 g/mol [3] | 172.22 g/mol |

| Boiling Point | 353.7°C at 760 mmHg[1] | Not Available | Not Available | Not Available |

| Flash Point | 153.4°C[1] | Not Available | Not Available | Not Available |

| Density | 1.035 g/cm³[1] | Not Available | Not Available | Not Available |

| Physical State | Liquid (presumed) | Not Available | Not Available | Liquid |

Hazard Identification and Classification

Based on the safety data sheets (SDS) of analogous compounds, this compound is anticipated to possess the following hazards.

GHS Hazard Statements (Presumed):

Precautionary Statements (Presumed):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][7][9]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][10]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4][6][7][9]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6][8][10]

Experimental Protocols

General Handling and Storage Protocol

This protocol outlines the standard procedure for handling and storing this compound in a laboratory setting.

Methodology:

-

Engineering Controls: All handling of the compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] Ensure that an eyewash station and safety shower are readily accessible.[11]

-

Personal Protective Equipment (PPE):

-

Handling:

-

Storage:

Spill Response Protocol

This protocol describes the steps to be taken in the event of a small-scale laboratory spill.

Methodology:

-

Evacuation and Ventilation: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space. Ensure the area is well-ventilated.

-

Containment: For liquid spills, use an inert absorbent material such as sand, silica gel, or universal binder to contain the spill.[11] Do not use combustible materials like sawdust.

-

Cleanup:

-

Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools.

-

Place the waste into a suitable, labeled, and closed container for disposal.[11]

-

-

Decontamination: Clean the spill area thoroughly with soap and water.

-

Waste Disposal: Dispose of the waste material through an approved hazardous waste disposal facility.[7][9][11]

First Aid Protocol

This protocol provides emergency first aid measures in case of exposure.

Methodology:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][11] Seek immediate medical attention.[11]

-

Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[4][8][11] If skin irritation occurs, seek medical attention.[11]

-

Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[4][8][9][11] If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water.[8] Seek immediate medical attention.[4]

Visualizations

Experimental Workflow: Chemical Safety Assessment

Caption: Workflow for assessing the safety of a novel chemical compound.

Logical Relationship: Hierarchy of Controls

Caption: Hierarchy of controls for mitigating chemical hazards in the lab.

References

- 1. nbinno.com [nbinno.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. appchemical.com [appchemical.com]

- 4. pfaltzandbauer.com [pfaltzandbauer.com]

- 5. Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate, 97.0%, 1g [scisupplies.eu]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. angenechemical.com [angenechemical.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. caelo.de [caelo.de]

- 11. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate in Organic Synthesis

Introduction

Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate is a fluorinated aromatic ketoester that holds potential as a versatile building block in organic synthesis. Its structure, featuring a reactive keto group, a flexible heptanoate chain, and a fluorinated phenyl ring, makes it an attractive precursor for the synthesis of a variety of more complex molecules. The presence of the fluorine atom can significantly influence the physicochemical properties of the final products, such as lipophilicity, metabolic stability, and binding affinity to biological targets, which is of particular interest in drug discovery and materials science. While specific applications and detailed protocols for this compound are not extensively documented in publicly available scientific literature, its utility can be inferred from the known reactivity of similar ketoesters and fluorinated aromatic compounds.

General Reactivity and Potential Applications

Based on the functional groups present in this compound, it can be anticipated to participate in a range of chemical transformations. These potential applications are foundational for researchers and professionals in drug development exploring novel synthetic pathways.

1. Synthesis of Heterocyclic Compounds:

The 1,5-dicarbonyl relationship inherent in the ketoester moiety (upon cyclization) makes this compound a promising starting material for the synthesis of various heterocyclic systems. For instance, condensation reactions with hydrazine derivatives could yield pyridazines, while reaction with hydroxylamine could lead to the formation of oxazines. The synthesis of substituted quinolines and other fused heterocyclic systems is also a plausible application, often involving intramolecular cyclization or condensation with other bifunctional reagents.

2. Precursor for Biologically Active Molecules:

Fluorinated compounds are of significant interest in medicinal chemistry. The 3-fluorophenyl motif is present in numerous bioactive molecules. Therefore, this compound could serve as a key intermediate in the synthesis of novel therapeutic agents. The heptanoate chain can be modified or incorporated into larger molecular scaffolds, and the keto group provides a handle for various transformations to build molecular complexity.

Hypothetical Experimental Workflow